![molecular formula C20H20ClNO6S B263884 2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide](/img/structure/B263884.png)
2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic derivative of coumarin, a natural compound found in many plants, and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide is not fully understood. However, it has been suggested that it exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and viral and bacterial infections.
Biochemical and Physiological Effects:
Studies have shown that 2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide can modulate the expression of various genes and proteins involved in inflammation, cancer, and viral and bacterial infections. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to exhibit low toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide in lab experiments is its potential therapeutic applications in various fields of research. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on 2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, it could be studied for its potential use in combination therapy with other drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide has been achieved through various methods. One of the most common methods involves the condensation of 7-(2-methyl-2-propenyl)oxy-4-methylcoumarin with ethyl 2-chloroacetate, followed by the cyclization of the resulting intermediate with thionyl chloride and sodium hydroxide. Other methods involve the use of different reagents and catalysts, such as copper(II) acetate and sodium hydride.
Aplicaciones Científicas De Investigación
2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
Fórmula molecular |
C20H20ClNO6S |
|---|---|
Peso molecular |
437.9 g/mol |
Nombre IUPAC |
2-[6-chloro-4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide |
InChI |
InChI=1S/C20H20ClNO6S/c1-11(2)9-27-18-8-17-14(6-16(18)21)12(3)15(20(24)28-17)7-19(23)22-13-4-5-29(25,26)10-13/h4-6,8,13H,1,7,9-10H2,2-3H3,(H,22,23) |
Clave InChI |
ABYJUAIGMRQJGZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=C)C)CC(=O)NC3CS(=O)(=O)C=C3 |
SMILES canónico |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=C)C)CC(=O)NC3CS(=O)(=O)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




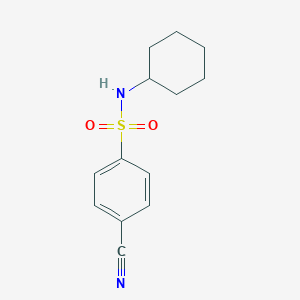
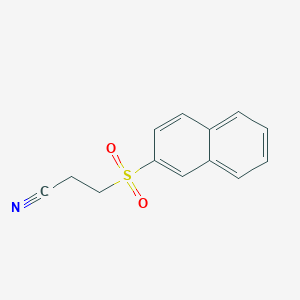

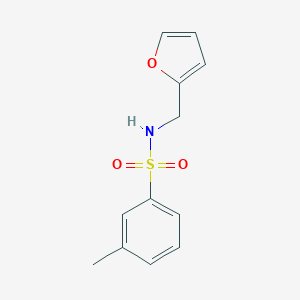



![2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B263833.png)
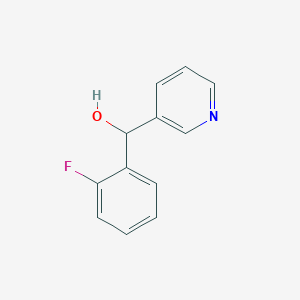
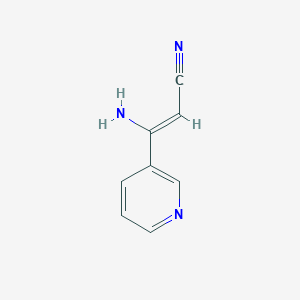
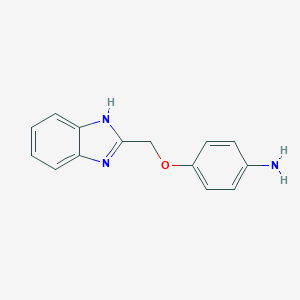

![4-cyano-2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B263853.png)